molecular formula C29H31NO4P2 B13746108 Methylbis(di(2-methoxyphenyl)phosphino)amine

Methylbis(di(2-methoxyphenyl)phosphino)amine

Cat. No.: B13746108
M. Wt: 519.5 g/mol
InChI Key: DBVIHXLHIOWLKT-UHFFFAOYSA-N
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Description

Methylbis(di(2-methoxyphenyl)phosphino)amine is a chemical compound with the molecular formula C29H31NO4P2 and a molecular weight of 519.51 g/mol . It is known for its unique structure, which includes two methoxyphenyl groups attached to a phosphinoamine core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbis(di(2-methoxyphenyl)phosphino)amine typically involves the reaction of di(2-methoxyphenyl)phosphine with methylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane to facilitate the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylbis(di(2-methoxyphenyl)phosphino)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinoamines. These products have diverse applications in various fields of research and industry.

Scientific Research Applications

Methylbis(di(2-methoxyphenyl)phosphino)amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Methylbis(di(2-methoxyphenyl)phosphino)amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also interact with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methylbis(di(2-methoxyphenyl)phosphino)amine can be compared with other similar compounds, such as:

    Di(2-methoxyphenyl)phosphine: Lacks the methylamine group, resulting in different chemical properties and reactivity.

    Methylbis(di(2-chlorophenyl)phosphino)amine: Contains chlorophenyl groups instead of methoxyphenyl groups, leading to different reactivity and applications.

    Methylbis(di(2-methylphenyl)phosphino)amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C29H31NO4P2

Molecular Weight

519.5 g/mol

IUPAC Name

N,N-bis[bis(2-methoxyphenyl)phosphanyl]methanamine

InChI

InChI=1S/C29H31NO4P2/c1-30(35(26-18-10-6-14-22(26)31-2)27-19-11-7-15-23(27)32-3)36(28-20-12-8-16-24(28)33-4)29-21-13-9-17-25(29)34-5/h6-21H,1-5H3

InChI Key

DBVIHXLHIOWLKT-UHFFFAOYSA-N

Canonical SMILES

CN(P(C1=CC=CC=C1OC)C2=CC=CC=C2OC)P(C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

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